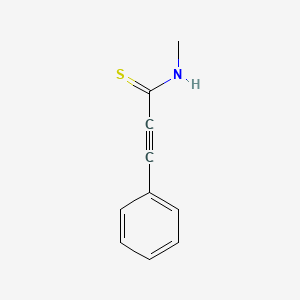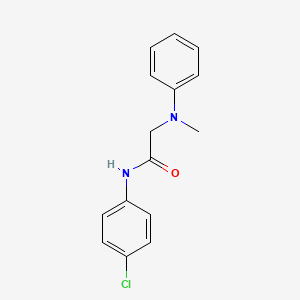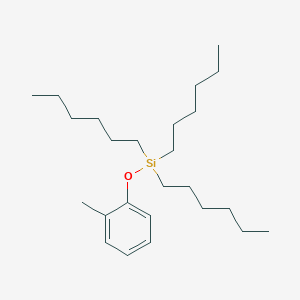
Hexacosyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosyl hexadecanoate, also known as hexadecyl hexadecanoate, is a long-chain fatty acid ester. It is a waxy substance that is commonly found in natural sources such as beeswax and certain plant species. This compound is known for its hydrophobic properties and is used in various industrial and cosmetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with hexacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale purification techniques such as vacuum distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.
Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.
Major Products
Hydrolysis: Hexadecanoic acid and hexacosanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
Hexacosyl hexadecanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is studied for its role in the structure and function of biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.
Mécanisme D'action
Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.
Comparaison Avec Des Composés Similaires
Hexacosyl hexadecanoate is similar to other long-chain fatty acid esters such as cetyl palmitate and stearyl stearate. it is unique in its specific chain length and the combination of hexadecanoic acid and hexacosanol, which gives it distinct physical and chemical properties.
Similar Compounds
Cetyl palmitate: An ester of hexadecanoic acid and hexadecanol, commonly used in cosmetics.
Stearyl stearate: An ester of octadecanoic acid and octadecanol, used in lubricants and coatings.
This compound stands out due to its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
60007-87-6 |
|---|---|
Formule moléculaire |
C42H84O2 |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
hexacosyl hexadecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
Clé InChI |
BAIZLGVGMIENLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
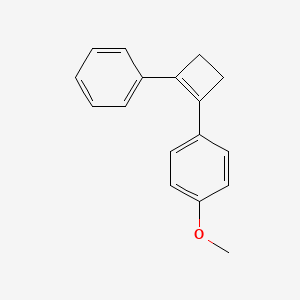
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
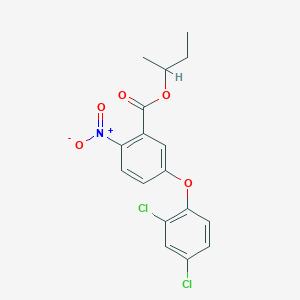
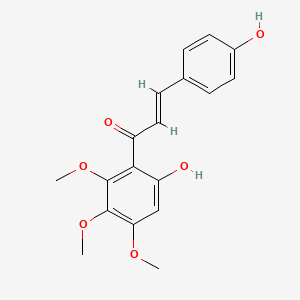
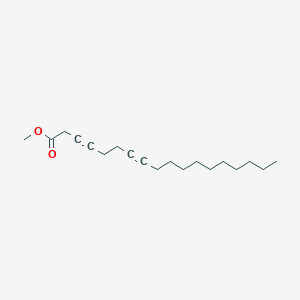
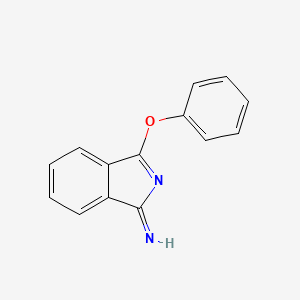
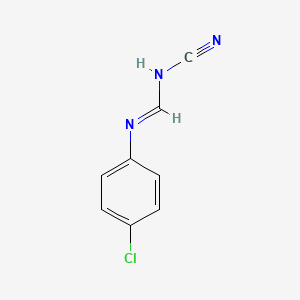
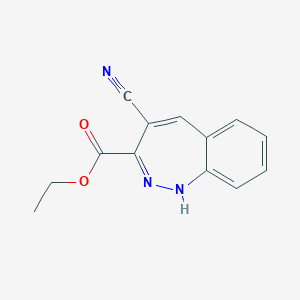
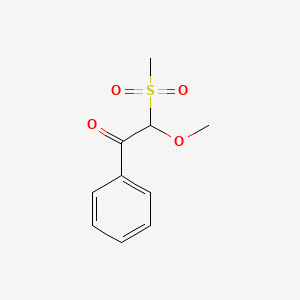
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
